![molecular formula C19H18N4O B2360690 N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2319648-02-5](/img/structure/B2360690.png)
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, also known as BAY 61-3606, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has been shown to exhibit potent inhibitory effects on platelet aggregation.
Applications De Recherche Scientifique
Antitumor Agents
Benzothiazole derivatives, designed based on specific structural motifs similar to the query compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications as antitumor agents. These compounds, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their promise for cancer therapy (Yoshida et al., 2005).
Antiviral Activities
Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. These compounds showed significant antiviral activities, particularly against bird flu influenza, suggesting their potential use in developing antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Anti-Fibrosis Drug Potential
The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, have been studied. This compound has demonstrated suppression of renal and hepatic fibrosis and anti-metastatic effects on breast cancer models, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial Agents
Pyrazole amide derivatives have shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, indicating their application in addressing antibiotic resistance. These compounds, including 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives, were synthesized and exhibited significant in vitro antibacterial effects (Ahmad et al., 2021).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(16-3-1-4-17(11-16)23-10-2-9-22-23)21-13-14-5-8-18(20-12-14)15-6-7-15/h1-5,8-12,15H,6-7,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZLMVXDOGPBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.